molecular formula C36H52N2O B2841967 2-Methoxy-naphthalene-1-carboxamidine hydrochloride CAS No. 1187929-11-8

2-Methoxy-naphthalene-1-carboxamidine hydrochloride

Cat. No.: B2841967
CAS No.: 1187929-11-8
M. Wt: 528.825
InChI Key: VXRRVOQHIGLKOU-LYNDUUTPSA-N
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Description

2-Methoxy-naphthalene-1-carboxamidine hydrochloride is a chemical compound with the molecular formula C12H13ClN2O. It is known for its applications in various scientific research fields due to its unique chemical properties .

Preparation Methods

The synthesis of 2-Methoxy-naphthalene-1-carboxamidine hydrochloride typically involves the reaction of 2-methoxy-naphthalene with appropriate amidine reagents under controlled conditions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Methoxy-naphthalene-1-carboxamidine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-Methoxy-naphthalene-1-carboxamidine hydrochloride is utilized in several scientific research areas:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research explores its potential therapeutic applications, including its role as an antimicrobial agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-naphthalene-1-carboxamidine hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of metabolic processes and disruption of cellular functions .

Comparison with Similar Compounds

2-Methoxy-naphthalene-1-carboxamidine hydrochloride can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and applications.

Properties

IUPAC Name

2-methoxynaphthalene-1-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.ClH/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14;/h2-7H,1H3,(H3,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRBQHLUYMPJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187929-11-8
Record name 1-Naphthalenecarboximidamide, 2-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187929-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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